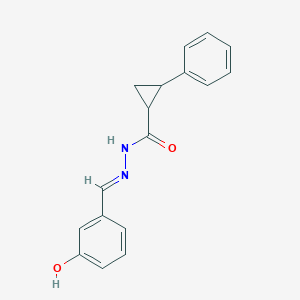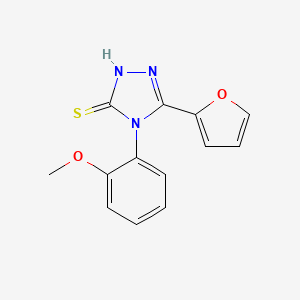
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the urea family, which are compounds that contain a carbonyl group attached to two amino groups. CMNU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the inhibition of kinase activity through the formation of a covalent bond between the compound and the enzyme. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in cellular signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its selectivity for certain kinases, which allows researchers to study the activity of these enzymes in a highly specific manner. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new compounds that are based on the structure of this compound, but which have improved selectivity and reduced toxicity. Additionally, researchers may investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases and cancer. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-3-nitroaniline in the presence of a suitable carbonylating agent. The resulting product is a yellow crystalline solid that is soluble in most organic solvents.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure and function, and drug discovery. One of the primary uses of this compound is as a tool for studying the activity of kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain kinases, making it a valuable tool for researchers studying these enzymes.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-9-11(4-3-5-13(9)19(21)22)17-15(20)18-12-8-10(16)6-7-14(12)23-2/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCJPVMSHPSMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)
